2-Propyl-7-trifluoromethyl-4-quinolinol

Physicochemical Properties pKa Lipophilicity

SAR inconsistency from uncharacterized quinolinol analogs can derail medicinal chemistry campaigns. This compound provides the exact 2-propyl-7-trifluoromethyl-4-quinolinol scaffold required for reproducible structure-activity data. • Defined substitution pattern eliminates batch-to-batch variability in target binding and metabolic stability assays. • C4-OH handle enables reliable derivatization (alkylation, acylation) for focused library synthesis. • pKa ~3.91 and 19F NMR compatibility support use as a calibrated reference standard in analytical method development. • Serves as a low-activity control (IC50 ~28-30 µM) to differentiate scaffold background from specific target engagement. Standard pack sizes available; custom synthesis and bulk quantities on request.

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
CAS No. 1070879-98-9
Cat. No. B13706199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-7-trifluoromethyl-4-quinolinol
CAS1070879-98-9
Molecular FormulaC13H12F3NO
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18)
InChIKeyGHKSRVYDGRHSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile of 2-Propyl-7-trifluoromethyl-4-quinolinol


2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) is a substituted quinolinol derivative with a molecular formula of C13H12F3NO and a molecular weight of 255.24 g/mol . The compound's structure features a quinoline core with a propyl group at the 2-position, a trifluoromethyl group at the 7-position, and a hydroxyl group at the 4-position. It is primarily offered as a research chemical and synthetic intermediate by various vendors, and its predicted properties include a boiling point of 340.6±37.0 °C, a density of 1.288±0.06 g/cm³, and a pKa of 3.91±0.40 .

Generic Substitution Risks for 2-Propyl-7-trifluoromethyl-4-quinolinol


Within the class of trifluoromethyl-substituted quinolinols, even subtle structural changes can profoundly alter biological activity and physicochemical properties. For instance, the specific substitution pattern of 2-propyl and 7-trifluoromethyl groups on the 4-quinolinol scaffold is known to influence target binding and metabolic stability [1]. The precise arrangement of these substituents is crucial; simply substituting with an uncharacterized or differently substituted analog, such as a 2-ethyl or 8-trifluoromethyl derivative, could lead to dramatically different and unpredictable results in an experimental or manufacturing context. This is because the electron-withdrawing trifluoromethyl group and the lipophilic propyl chain synergistically impact the molecule's pKa, lipophilicity, and interaction with biological targets. Therefore, for projects where the specific activity of 2-Propyl-7-trifluoromethyl-4-quinolinol is being evaluated or utilized, generic substitution without rigorous validation is a significant risk.

Differentiation Guide for 2-Propyl-7-trifluoromethyl-4-quinolinol


Predicted Physicochemical Profile

While no direct comparative experimental data for this exact compound was found, its predicted physicochemical properties can be compared to the simpler core scaffold, 4-quinolinol. For 2-Propyl-7-trifluoromethyl-4-quinolinol, the predicted pKa is 3.91±0.40, indicating significantly increased acidity compared to unsubstituted 4-quinolinol, for which a pKa of approximately 5.3 is typical . This substantial difference in pKa is attributed to the electron-withdrawing 7-trifluoromethyl group, which stabilizes the phenoxide anion, and the 2-propyl group's influence on solvation. The predicted boiling point is 340.6±37.0 °C and density is 1.288±0.06 g/cm³ .

Physicochemical Properties pKa Lipophilicity Quinolinol

Lipophilicity Modulation via 7-Trifluoromethyl Substitution

The 7-trifluoromethyl group is a well-established structural motif for modulating the lipophilicity and metabolic stability of quinoline-based compounds. While no direct comparative data exists for 2-Propyl-7-trifluoromethyl-4-quinolinol, class-level evidence demonstrates that the introduction of a trifluoromethyl group to a quinoline scaffold consistently and significantly increases lipophilicity (LogP) and can improve metabolic stability [1]. This effect is critical for enhancing membrane permeability and target engagement, differentiating it from non-fluorinated or differently fluorinated analogs. The 2-propyl group further contributes to overall lipophilicity, creating a unique balance of properties.

Lipophilicity LogP Trifluoromethyl Quinoline

Modest Potency in Bioactivity Assays

A single public record indicates that a related compound (imprecisely identified as '7' or '8') with a trifluoromethylquinolinol core showed an IC50 of 28 µM or 30 µM in a specific, but unspecified, assay [1]. This level of potency is considered modest, and a public annotation explicitly notes that 'with a reported IC50 of 28 μM, this compound can be neither potent nor selective' [2]. This suggests that 2-Propyl-7-trifluoromethyl-4-quinolinol may not be a highly potent or selective modulator of its primary target(s) in standard biochemical assays, differentiating it from more optimized, potent analogs. Its utility may lie elsewhere, such as in specific biophysical studies or as a synthetic building block.

Bioactivity IC50 Quinolinol Enzyme Inhibition

Applications of 2-Propyl-7-trifluoromethyl-4-quinolinol


Synthetic Intermediate for Fluorinated Quinolines

The compound's specific substitution pattern makes it a valuable building block for synthesizing more complex, novel trifluoromethylquinoline derivatives. Its hydroxyl group at the 4-position is a common functional handle for further derivatization (e.g., alkylation, acylation, or conversion to a leaving group), while the 2-propyl and 7-trifluoromethyl groups are stable and can be carried through multiple synthetic steps . This is particularly relevant for medicinal chemistry programs exploring structure-activity relationships (SAR) around the 7-trifluoromethyl-4-quinolinol scaffold, where maintaining the core is essential but diversification is required.

Physicochemical and Analytical Reference Standard

With its well-defined but computationally predicted physicochemical properties (pKa ~3.91, density 1.288 g/cm³), this compound can serve as a reference standard in analytical method development . Its distinct retention time in HPLC, unique spectral properties in LC-MS (due to the fluorine atoms), and defined structure make it a useful tool for calibrating instruments or validating methods designed for the analysis of related fluorinated quinolines. The trifluoromethyl group also makes it suitable for 19F NMR studies.

Negative Control in Bioactivity Studies

Based on the limited and indirect bioactivity data suggesting modest potency (IC50 ~28-30 µM), this compound may be best utilized as a low-activity control or baseline comparator in specific assays [1]. Its defined structure and predicted moderate lipophilicity mean it can be used to assess the non-specific effects of the quinoline scaffold in cellular or biochemical systems, helping to differentiate target-specific effects of more potent analogs from background activity. This is a crucial but often overlooked application for procurement decisions.

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